![molecular formula C26H23N7O2 B10876929 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10876929.png)
2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors such as 2-aminopyridines and nitriles . This core is then functionalized with dimethyl and pyridyl groups through subsequent reactions involving alkylation and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations would include the availability of starting materials, reaction yields, and the purification process to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl and isoindole rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its heterocyclic structure is often found in bioactive molecules, making it a candidate for drug discovery.
Medicine
Medicinally, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a potential lead compound in drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core and are known for their biological activity.
Pyrrolo[3,2-E]pyrimidines: These compounds have a similar pyrrolo-pyrimidine structure and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
What sets 2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione apart is its combination of multiple heterocyclic rings, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H23N7O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[1-(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-2-methylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H23N7O2/c1-14(2)21(33-25(34)18-9-5-6-10-19(18)26(33)35)22-29-24-20-15(3)16(4)32(17-8-7-11-27-12-17)23(20)28-13-31(24)30-22/h5-14,21H,1-4H3 |
InChI Key |
BNSYEHHMYYEQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(C(C)C)N4C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6)C |
Origin of Product |
United States |
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